2-Methyl-4-(4-amino-phenyl)-1H-imidazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H11N3 |
|---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
4-(2-methyl-1H-imidazol-5-yl)aniline |
InChI |
InChI=1S/C10H11N3/c1-7-12-6-10(13-7)8-2-4-9(11)5-3-8/h2-6H,11H2,1H3,(H,12,13) |
InChI Key |
QMXJGQJISYVTAH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(N1)C2=CC=C(C=C2)N |
Origin of Product |
United States |
In Depth Structural Investigations and Electronic Properties of 2 Methyl 4 4 Amino Phenyl 1h Imidazole
Advanced Spectroscopic Approaches for Structural Elucidation Beyond Identification
The structural verification of 2-Methyl-4-(4-amino-phenyl)-1H-imidazole is accomplished through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy. These methods provide a detailed picture of the molecular architecture.
In ¹H NMR spectroscopy, the chemical shifts of protons provide evidence for the specific arrangement of atoms. For instance, the protons on the imidazole (B134444) ring, the aminophenyl group, and the methyl group would each appear in distinct regions of the spectrum, and their splitting patterns would reveal adjacent protons. Similarly, ¹³C NMR spectroscopy identifies the unique carbon environments within the molecule. The application of advanced NMR techniques, such as COSY and HSQC, would further confirm the connectivity between protons and carbons, solidifying the structural assignment. researchgate.net
FT-IR spectroscopy complements NMR data by identifying the characteristic vibrational frequencies of the functional groups present. Key absorptions would include N-H stretching vibrations for both the imidazole and the primary amine, C-H stretches for the aromatic and methyl groups, C=C and C=N stretching within the aromatic and imidazole rings, and N-H bending vibrations. Comparing these experimental spectra with theoretical calculations using methods like Density Functional Theory (DFT) can provide a highly accurate assignment of the vibrational modes. researchgate.net
Table 1: Expected Spectroscopic Data Signatures
| Spectroscopic Technique | Feature | Expected Observation for this compound |
|---|---|---|
| ¹H NMR | Chemical Shifts (δ) | Distinct signals for imidazole ring protons, aminophenyl protons, amine (-NH₂) protons, imidazole N-H proton, and methyl (-CH₃) protons. |
| Coupling | Splitting patterns revealing proton-proton adjacencies, e.g., between aromatic protons. | |
| ¹³C NMR | Chemical Shifts (δ) | Unique signals for each carbon atom in the imidazole and aminophenyl rings, as well as the methyl carbon. |
| FT-IR | Vibrational Frequencies (cm⁻¹) | N-H stretching bands (amine and imidazole), C-H stretching (aromatic and aliphatic), C=N and C=C stretching (ring systems). |
Conformational Analysis and Tautomeric Equilibria in Imidazoles
The structure of this compound is not static; it is subject to conformational dynamics and tautomeric equilibria, which are fundamental characteristics of many imidazole derivatives. nih.govresearchgate.net
Conformational Analysis: The primary degree of conformational freedom in this molecule is the rotation around the single bond connecting the phenyl group to the imidazole ring. The angle of this rotation determines the relative orientation of the two ring systems. Steric hindrance between the rings and potential intramolecular interactions can influence the preferred conformation. In related phenyl-imidazole crystal structures, the angle between the planes of the imidazole and arene rings can vary significantly, indicating that crystal packing forces also play a crucial role. iucr.org Computational modeling is a powerful tool for exploring the potential energy surface of this rotation and identifying the most stable conformations. researchgate.net
Tautomeric Equilibria: The imidazole ring can exist in different tautomeric forms depending on which of the two nitrogen atoms is protonated. For this compound, two principal tautomers are possible. The position of the methyl and phenyl groups breaks the symmetry of the imidazole ring, making these two tautomers chemically distinct and potentially different in stability. nih.govnih.gov
Electron Density Distribution and Topological Analysis
To gain a deeper understanding of the bonding and intermolecular interactions, scientists can study the distribution of electron density within the molecule. This goes beyond simple structural models to map where electrons are concentrated and depleted.
Experimental Charge Density Studies (e.g., Hansen-Coppens Multipole Model)
High-resolution X-ray crystallography is a powerful technique for determining the experimental charge density distribution in a crystal. The standard Independent Atom Model (IAM) assumes atoms are spherical, which is a simplification. wikipedia.org For a more accurate and chemically meaningful picture, the Hansen-Coppens multipole model is employed. wikipedia.orggla.ac.uk
This model describes the aspherical nature of electron density that results from chemical bonding and lone pairs. nih.gov By fitting this model to the X-ray diffraction data, a detailed map of the electron density throughout the unit cell is generated. This allows for the precise characterization of covalent bonds, the visualization of electron lone pairs on nitrogen atoms, and the quantification of charge distribution across the molecule. Studies on structurally related nitroimidazole derivatives have successfully used this method to obtain a physically meaningful charge-density model, even in complex cases with multiple molecules in the asymmetric unit. researchgate.netresearchgate.netnih.gov
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonds, Electrostatic Interactions)
The crystal packing of this compound is governed by a network of intermolecular interactions. The detailed electron density map obtained from multipole refinement is crucial for analyzing these forces. Using the Quantum Theory of Atoms in Molecules (QTAIM), the topology of the electron density can be analyzed to find and characterize the bond critical points (BCPs) associated with these interactions.
For this molecule, several types of interactions are expected to be significant:
Hydrogen Bonds: Strong N-H···N hydrogen bonds between the imidazole N-H donor and a nitrogen acceptor on a neighboring molecule are a defining feature of imidazole crystal structures. nih.gov Additionally, the amino group (-NH₂) can act as a hydrogen bond donor.
Weaker Interactions: Other interactions, such as C-H···N and C-H···π contacts, also play a role in stabilizing the crystal lattice. nih.gov
Electrostatic Interactions: The distribution of charge across the molecule, particularly the partial positive and negative regions, leads to electrostatic attractions and repulsions that guide the molecular assembly. nih.gov
Analysis of related compounds has shown that even very weak H···H and C-H···π interactions can be identified and characterized using topological criteria, revealing their role in crystal stability. nih.gov
Molecular Dipole Moments and Atomic Charge Calculations
The molecular dipole moment can be calculated by integrating the electron density distribution obtained from the Hansen-Coppens model. Theoretical calculations, typically using DFT, also provide a value for the dipole moment. Comparing the experimental and theoretical values serves as a validation of both the experimental model and the computational method used. nih.gov
Similarly, atomic charges can be calculated by partitioning the total electron density among the atoms in the molecule, for example, by using the QTAIM approach. These charges provide a quantitative measure of the electron-donating or -withdrawing effects of the different functional groups. For instance, the nitrogen atoms of the imidazole and amino groups are expected to carry a negative partial charge, while the hydrogen atoms bonded to them will be partially positive. Such calculations have been performed for related benzimidazoles to understand their electronic structure.
| Atomic Charges | QTAIM integration of electron density per atom | Mulliken Population Analysis, NBO, etc. | Quantification of electron distribution and reactivity sites within the molecule. |
Computational Chemistry and Molecular Modeling of 2 Methyl 4 4 Amino Phenyl 1h Imidazole
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in predicting the intrinsic properties of a molecule. nih.gov DFT methods are widely used for their balance of computational cost and accuracy in describing electronic systems. nih.gov Calculations are often performed using specific functionals, such as B3LYP, combined with a basis set like 6-31G(d,p) or 6-311++G**, to solve the Schrödinger equation and determine the molecule's energetic and electronic characteristics. nih.govresearchgate.netaip.org
DFT is employed to perform geometry optimization, a process that finds the lowest energy arrangement of atoms in the molecule. This provides a three-dimensional structure from which key geometrical parameters can be measured. researchgate.net These parameters include bond lengths, bond angles, and dihedral (torsional) angles. The optimized structure reveals the spatial relationship between the imidazole (B134444) and phenyl rings and the orientation of the methyl and amino substituents. acs.org Theoretical calculations of these parameters for imidazole derivatives often show good agreement with experimental data obtained from techniques like X-ray crystallography. researchgate.netresearchgate.net
Table 1: Predicted Geometrical Parameters for 2-Methyl-4-(4-amino-phenyl)-1H-imidazole (Illustrative)
| Parameter | Description | Predicted Value |
|---|---|---|
| Bond Lengths (Å) | C-N (imidazole ring) | ~1.3-1.4 Å |
| C-C (imidazole ring) | ~1.3-1.4 Å | |
| C-C (phenyl ring) | ~1.4 Å | |
| C-N (amino group) | ~1.4 Å | |
| Bond Angles (°) | C-N-C (imidazole ring) | ~105-110° |
| N-C-N (imidazole ring) | ~110-115° | |
| C-C-C (phenyl ring) | ~120° |
Note: The values in this table are illustrative and represent typical ranges for such structures based on DFT calculations.
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. libretexts.org The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). malayajournal.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. acadpubl.eu The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of the molecule's kinetic stability and chemical reactivity. irjweb.com
A small energy gap suggests that the molecule is more polarizable and has higher chemical reactivity, as it requires less energy to remove an electron from the HOMO to the LUMO. nih.govirjweb.com From the energies of the HOMO and LUMO, various global reactivity descriptors can be calculated to quantify the molecule's electronic properties. These descriptors include ionization potential, electron affinity, electronegativity (χ), chemical hardness (η), and chemical softness (S). aip.orgirjweb.com
Table 2: Calculated FMO Energies and Global Reactivity Descriptors (Illustrative)
| Parameter | Formula | Description | Predicted Value (eV) |
|---|---|---|---|
| EHOMO | - | Energy of the highest occupied molecular orbital | -5.5 to -6.5 |
| ELUMO | - | Energy of the lowest unoccupied molecular orbital | -0.5 to -1.5 |
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability | 4.0 to 5.0 |
| Electronegativity (χ) | -(ELUMO + EHOMO)/2 | Measures the power to attract electrons | 3.0 to 4.0 |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Measures resistance to charge transfer | 2.0 to 2.5 |
Note: These values are illustrative, based on typical DFT calculations for similar aromatic heterocyclic compounds.
The Molecular Electrostatic Potential (MEP) map is a visual representation of the total electronic distribution in a molecule, which is useful for predicting its reactive behavior. nih.gov It provides a color-coded map of the electrostatic potential on the molecule's surface. orientjchem.org Different colors indicate regions of varying electron density:
Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These are susceptible to electrophilic attack and are often associated with lone pairs on heteroatoms like nitrogen and oxygen. nih.govorientjchem.org
Blue: Regions of most positive electrostatic potential, indicating electron-deficient areas. These are prone to nucleophilic attack and are typically found around hydrogen atoms bonded to electronegative atoms. orientjchem.org
Green: Regions of neutral or near-zero potential.
For this compound, the MEP map would likely show negative potential (red/yellow) around the nitrogen atoms of the imidazole ring and the amino group, identifying them as primary sites for hydrogen bonding and electrophilic interactions. orientjchem.orgnih.gov Positive potential (blue) would be expected around the hydrogen atoms of the amino group and the N-H of the imidazole ring. nih.gov
Molecular Dynamics Simulations and Conformational Dynamics
While quantum chemical calculations describe a static, minimum-energy state, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of a molecule over time. nih.govmdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes and intermolecular interactions in a simulated environment (e.g., in a solvent like water). nih.gov
For this compound, MD simulations can be used to:
Explore its conformational landscape, particularly the rotation around the single bond connecting the phenyl and imidazole rings.
Analyze the stability of different conformations in various environments.
Study the dynamics of hydrogen bonding with solvent molecules.
Observe how the molecule behaves when bound to a biological macromolecule, assessing the stability of the binding pose predicted by molecular docking. nih.gov
Structure Activity Relationship Sar and Mechanistic Biological Studies of 2 Methyl 4 4 Amino Phenyl 1h Imidazole and Its Derivatives
Elucidation of Molecular Targets and Pathways
The imidazole (B134444) scaffold is a crucial component in many biologically active compounds, largely due to its ability to engage with a wide array of biological targets through various noncovalent interactions. nih.gov Derivatives of 2-Methyl-4-(4-amino-phenyl)-1H-imidazole are part of a class of compounds recognized for their interactions with key enzymes and receptors, thereby influencing cellular signaling cascades. researchgate.net The unique structural features of the imidazole ring allow these derivatives to bind to diverse enzymes and receptors, leading to a broad spectrum of pharmacological effects. researchgate.net
Enzyme and Receptor Binding Modulations
The 2,4-substituted 1H-imidazole core is a well-established pharmacophore for targeting protein kinases. nih.gov Research into compounds with this central scaffold has identified Transforming growth factor β-activated kinase 1 (TAK1) as a significant molecular target. nih.gov X-ray crystallography studies have revealed that the imidazole core can act as a hinge-binder, forming a crucial donor-acceptor pair with backbone functionalities of the kinase hinge region, such as those of Ala107 in TAK1. nih.gov This type of binding is characteristic of Type I ATP-competitive inhibitors. nih.gov
Another important enzyme target for phenyl-imidazole derivatives is Indoleamine 2,3-Dioxygenase (IDO), an enzyme involved in tryptophan metabolism. nih.gov Spectroscopic studies have shown that compounds based on the 4-phenyl-imidazole (4-PI) skeleton bind directly to the heme iron within the active site of the enzyme. nih.gov The N-1 nitrogen of the imidazole ring is critical for this interaction, and its substitution leads to a complete loss of inhibitory activity. nih.gov This demonstrates that the imidazole moiety can function as a potent heme iron-binding group, a role it also plays in natural biomolecules like histidine. nih.gov The versatility of the imidazole ring allows it to be a key structural element for interacting with various receptors, including histaminic and dopamine (B1211576) receptors, highlighting its broad therapeutic potential. longdom.org
Interventions in Signal Transduction Pathways
By modulating the activity of enzymes like TAK1, imidazole derivatives can directly intervene in critical signal transduction pathways. TAK1 is a key member of the mitogen-activated protein kinase (MAPK) kinase kinase (MAP3K) family and plays a central role in signaling cascades initiated by pro-inflammatory cytokines such as TNF-α and IL-1. nih.gov TAK1 activation leads to the phosphorylation and activation of downstream kinases, including MKKs and IKKs, which in turn activate the p38/JNK and NF-κB pathways, respectively. nih.gov These pathways are crucial for regulating cellular processes like inflammation, proliferation, and apoptosis. nih.gov Therefore, inhibitors based on the this compound scaffold that target TAK1 can block these downstream signaling events, representing a potential therapeutic strategy for inflammatory diseases and cancer. nih.gov
Signal transduction begins when an external molecule, or ligand, binds to a specific receptor, causing a conformational change in the receptor protein. youtube.com This change initiates a cascade of events inside the cell, often involving secondary messengers and a series of protein phosphorylations by kinases, which ultimately leads to a specific cellular response. youtube.com The inhibition of a key kinase like TAK1 by an imidazole-based compound effectively halts this cascade, preventing the signal from reaching its final target within the cell. nih.gov
Relationship between Molecular Modifications and Biological Efficacy
Impact of Substitution Patterns on the Imidazole and Phenyl Rings on Activity
Systematic modifications to the imidazole and phenyl rings have provided significant insights into the structure-activity relationship (SAR) of this compound class.
Imidazole Ring Substitution: For IDO inhibitors based on the 4-phenyl-imidazole scaffold, substitutions at the N-1 position of the imidazole ring, such as with methyl or benzyl (B1604629) groups, result in a complete loss of activity. nih.gov This confirms that an unsubstituted N-1 nitrogen is essential for binding to the heme iron in the active site. nih.gov Conversely, substitution at the N-3 position is tolerated, with an N-3 benzyl substituted derivative showing potency comparable to the parent 4-phenyl-imidazole. nih.gov Modifications at the C-2 position of the imidazole, such as adding a hydroxymethyl or (methylamino)methyl group, also lead to inactivity, suggesting that this position is sensitive to substitution. nih.gov
Phenyl Ring Substitution: The substitution pattern on the phenyl ring at the C-4 position of the imidazole is a critical determinant of potency and selectivity. In the context of TAK1 inhibition, structure-based drug design has shown that specific substitutions on a benzylamide group attached to the imidazole core can lead to significant gains in potency. nih.gov For instance, the introduction of an OCHF₂ moiety allows the phenyl group to fill a small lipophilic subpocket, enhancing binding interactions. nih.gov The SAR for this interaction is steep, as removal of this group or substitution of the phenyl ring can thwart these favorable interactions. nih.gov For IDO inhibitors, substitutions on the 4-phenyl ring have been explored to probe interactions with nearby residues like S167 and C129. nih.gov
The following table summarizes the effect of phenyl ring substitutions on the IDO inhibitory activity of 4-phenyl-imidazole (4-PI) analogs.
| Compound | Substitution on Phenyl Ring | IC50 (µM) |
| 4-PI | None | 48 |
| 8 | 4-OH | 30 |
| 9 | 4-F | 20 |
| 10 | 2,6-di-OCH₃ | 15 |
| 11 | 2,6-di-OH | 9 |
| 13 | 3-OH | 20 |
| 15 | 3-F | 26 |
Data sourced from studies on Indoleamine 2,3-Dioxygenase (IDO) inhibition. nih.gov
Role of Amino Group Position and Substitution on Biological Interactions
The amino group on the phenyl ring is a key functional group that can significantly influence biological interactions through hydrogen bonding and by altering the electronic properties of the molecule. While direct SAR data on moving the amino group of this compound is limited, studies on related kinase inhibitors highlight the importance of substituents at this position. For TAK1 inhibitors, replacing a phenyl ring with more polar moieties like an N-acetyl group can result in a loss of potency, suggesting that the pocket accommodating this part of the molecule is largely hydrophobic. nih.gov
The basicity of the amino group, influenced by its position (ortho, meta, para) and any substitutions, can affect its ability to form hydrogen bonds with target residues. The imidazole ring itself contains both a slightly acidic N-H proton and a basic nitrogen atom, allowing it to act as both a hydrogen bond donor and acceptor, contributing to its versatility in binding to biological targets. researchgate.netnih.gov The presence of the additional amino group on the phenyl ring provides another site for potent interactions, the optimization of which is crucial for achieving high efficacy.
Influence of Steric and Electronic Properties on Target Binding
Steric Properties: The size and shape of substituents can dictate whether a molecule can fit comfortably into a binding pocket. Steric hindrance can prevent optimal binding, while well-placed bulky groups can enhance van der Waals interactions. For example, in a series of TAK1 inhibitors, it was observed that an R-methyl substituent could fit into the binding site, whereas the corresponding S-enantiomer would result in a steric clash with the protein, leading to a significant difference in activity. nih.gov Similarly, a fully reduced isoindoline (B1297411) derivative lost activity compared to its unsaturated counterpart, indicating steric congestion in the binding pocket. nih.gov The planarity of the phenyl and imidazole rings is also a factor, with significant torsion between the rings potentially affecting how the molecule presents itself to the binding site. researchgate.netnih.gov
Electronic Properties: The electronic nature of substituents (electron-donating or electron-withdrawing) modifies the charge distribution across the molecule, influencing its ability to form hydrogen bonds, electrostatic interactions, and π-π stacking interactions. researchgate.net For instance, substituting the phenyl ring of 4-PI with electron-withdrawing fluorine atoms (e.g., 4-fluoro or 3-fluoro) or electron-donating hydroxyl groups can enhance inhibitory potency against IDO, suggesting that these modifications create more favorable polar interactions with the protein's active site. nih.gov The introduction of phenyl groups onto an imidazole core has been shown to increase cohesive energy and affect intermolecular interactions within the crystal lattice, which can correlate with the molecule's binding thermodynamics. nih.gov
Investigations into Diverse Biological Activities (Mechanistic Focus)
The structural scaffold of this compound has served as a foundational template for the development of a multitude of derivatives exhibiting a wide array of biological activities. The inherent electronic characteristics and versatile substitution patterns of the imidazole ring allow for nuanced interactions with various biological targets. This section delves into the mechanistic underpinnings of these activities, focusing on how molecular modifications influence antiviral, anticancer, antimicrobial, anti-inflammatory, and enzymatic modulatory effects, as well as angiotensin II receptor antagonism.
Antiviral Mechanisms (e.g., Protease Inhibition)
Derivatives of the imidazole scaffold have emerged as promising antiviral agents, with mechanisms of action that often involve the inhibition of critical viral enzymes. A significant area of investigation has been the targeting of viral proteases, which are essential for the replication of numerous viruses by cleaving polyproteins into functional viral proteins.
Recent computational studies have highlighted the potential of imidazole derivatives to act as inhibitors of the SARS-CoV-2 main protease (Mpro), an enzyme vital for the virus's life cycle. nih.gov Molecular docking analyses of imidazole analogs have demonstrated strong binding affinities to the active site of Mpro, suggesting a direct inhibition of its catalytic activity. mdpi.comnih.gov These interactions are predicted to disrupt the viral replication process. For instance, a docking study of imidazole analogs attached to a 7-chloro-4-aminoquinoline moiety indicated that specific derivatives could exhibit greater binding energy with the SARS-CoV-2 main protease than existing drugs like hydroxychloroquine (B89500) and chloroquine, suggesting a potent antiviral effect. nih.gov
Beyond protease inhibition, other antiviral mechanisms have been identified for related heterocyclic compounds. For example, certain 2-phenylbenzimidazole (B57529) derivatives have shown broad-spectrum antiviral activity against a range of RNA and DNA viruses, including Coxsackievirus B2 (CVB-2), Bovine Viral Diarrhea Virus (BVDV), and Herpes Simplex Virus-1 (HSV-1). nih.gov The precise mechanisms for this broad activity are still under investigation but are thought to involve interference with multiple stages of the viral life cycle.
Table 1: Antiviral Mechanisms of Imidazole Derivatives
| Derivative Class | Virus Targeted | Mechanism of Action | Key Findings |
|---|---|---|---|
| Imidazole-quinoline hybrids | SARS-CoV-2 | Inhibition of Main Protease (Mpro) | Derivatives showed higher predicted binding energy to Mpro active site compared to chloroquine. nih.govnih.gov |
| 2-Phenylbenzimidazoles | Various RNA and DNA viruses | Not fully elucidated | Exhibited potent inhibitory activity against BVDV with EC50 values in the low micromolar range. nih.gov |
Anticancer Activity: Mechanisms of Cytotoxicity, DNA Synthesis Inhibition, and Apoptosis Induction
The imidazole core is a prominent feature in many compounds developed for cancer therapy. The anticancer effects of these derivatives are often multifaceted, involving direct cytotoxicity, inhibition of DNA synthesis, and the induction of programmed cell death, or apoptosis.
The cytotoxic activity of imidazole derivatives has been demonstrated against a variety of cancer cell lines. The mechanisms underlying this cytotoxicity are diverse and include the inhibition of key enzymes involved in cell proliferation and survival. nih.gov For instance, certain imidazole-based compounds have been shown to act as topoisomerase II inhibitors, enzymes that are crucial for managing DNA topology during replication. nih.gov By inhibiting these enzymes, the compounds can introduce DNA strand breaks, ultimately leading to cell death. mdpi.com
Induction of apoptosis is a hallmark of many effective anticancer agents. Imidazole derivatives have been shown to trigger apoptosis through both intrinsic (mitochondrial) and extrinsic pathways. Mechanistic studies have revealed that these compounds can modulate the expression of key apoptotic proteins. For example, some benzimidazole (B57391) derivatives induce apoptosis by increasing the levels of pro-apoptotic proteins like Bax and caspases (caspase-3 and -8), while simultaneously decreasing the levels of anti-apoptotic proteins such as Bcl-2. nih.gov This shift in the balance between pro- and anti-apoptotic factors leads to the activation of the caspase cascade and subsequent cell death. Furthermore, some platinum(II) complexes incorporating imidazole ligands have been shown to induce apoptosis in breast cancer cells, an effect linked to increased production of reactive oxygen species (ROS) and interference with NF-κB signaling pathways. mdpi.com
Inhibition of DNA synthesis is another mechanism through which these compounds exert their anticancer effects. While direct inhibition of DNA polymerases is one possibility, the effect is often a downstream consequence of other cellular disruptions, such as cell cycle arrest or the inhibition of enzymes required for nucleotide synthesis. nih.gov
Table 2: Anticancer Mechanisms of Imidazole Derivatives
| Derivative Class | Cancer Cell Line(s) | Mechanism of Action | Key Findings |
|---|---|---|---|
| Benzimidazole-based derivatives | Various (NCI-60 panel) | Dual EGFR/BRAFV600E inhibition, Apoptosis induction | Increased levels of caspase-3, caspase-8, and Bax; decreased Bcl-2. nih.gov |
| Imidazole Platinum(II) complexes | Breast (MCF-7, MDA-MB-231) | Apoptosis induction via intrinsic pathway, ROS production | Greater cytotoxicity observed than with cisplatin. mdpi.com |
| Fused Imidazole derivatives | Various | Topoisomerase II catalytic inhibition | Inhibition of focal adhesion kinase (FAK) and Aurora kinase. nih.gov |
| 2-Substituted Benzothiazoles | Breast (MCF-7, MDA-MB-231) | Apoptosis induction, EGFR downregulation | Disrupted mitochondrial membrane potential and induced cell cycle arrest. nih.gov |
Antimicrobial Modulations (e.g., Antibacterial, Antifungal Activities)
Imidazole derivatives are well-established as a versatile class of antimicrobial agents, with activity against a broad spectrum of bacteria and fungi. Their mechanisms of action are varied and target different essential cellular processes in microorganisms.
In the realm of antibacterial activity, imidazole compounds have demonstrated efficacy against both Gram-positive and Gram-negative bacteria. nano-ntp.com The proposed mechanisms often involve the disruption of the bacterial cell's physical integrity or critical metabolic pathways. mdpi.com Some derivatives are thought to interfere with cell wall synthesis, a process unique to bacteria and thus a selective target. nano-ntp.com Others function by disrupting the bacterial cell membrane, leading to increased permeability and leakage of essential intracellular components, ultimately causing cell lysis. mdpi.com Furthermore, interference with DNA replication and protein synthesis has also been suggested as a potential antibacterial mechanism for certain imidazole-based molecules. mdpi.com
The antifungal activity of imidazole derivatives is perhaps their most clinically recognized application. The primary mechanism of action for many antifungal imidazoles is the inhibition of the enzyme lanosterol (B1674476) 14α-demethylase. This enzyme is a key component of the ergosterol (B1671047) biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By inhibiting its synthesis, these compounds disrupt the membrane's structure and function, leading to increased permeability and the death of the fungal cell. nano-ntp.com
Table 3: Antimicrobial Mechanisms of Imidazole Derivatives
| Organism Type | Target Organism(s) | Mechanism of Action |
|---|---|---|
| Bacteria (Gram-positive) | Staphylococcus aureus, Streptococcus pneumoniae | Disruption of cell wall synthesis. nano-ntp.com |
| Bacteria (Gram-negative) | Escherichia coli, Pseudomonas aeruginosa | Disruption of cell membrane integrity. nano-ntp.com |
| Fungi | Candida albicans, Aspergillus species | Inhibition of lanosterol 14α-demethylase, leading to ergosterol depletion and cell membrane disruption. nano-ntp.com |
Anti-inflammatory Pathways and Mechanisms
Several imidazole derivatives have been investigated for their anti-inflammatory properties, with research pointing to their ability to modulate key inflammatory pathways. A primary mechanism identified is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. researchgate.net The COX-2 enzyme is inducible and its expression is upregulated at sites of inflammation, where it catalyzes the production of prostaglandins, which are key mediators of pain and inflammation. By selectively inhibiting COX-2, these compounds can reduce inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective COX inhibitors. researchgate.net
Another significant anti-inflammatory mechanism involves the inhibition of p38 MAP kinase. acs.org The p38 MAP kinase signaling pathway plays a crucial role in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). A study on N-substituted [4-(trifluoromethyl)-1H-imidazol-1-yl] amide derivatives found that certain compounds exhibited considerable p38 kinase inhibitory activity, suggesting their potential to suppress the inflammatory response by downregulating cytokine production. acs.org Additionally, some imidazole antimycotics, like ketoconazole, have been shown to inhibit the production of leukotriene B4 and attenuate calcium influx in neutrophils, further contributing to their anti-inflammatory effects. researchgate.net
Table 4: Anti-inflammatory Mechanisms of Imidazole Derivatives
| Target Pathway/Enzyme | Mechanism of Action | Example Derivative Class |
|---|---|---|
| Cyclooxygenase-2 (COX-2) | Inhibition of prostaglandin (B15479496) synthesis | 5-substituted 1-benzyl-2-(methylsulfonyl)-1-H-imidazole. researchgate.net |
| p38 MAP Kinase | Inhibition of pro-inflammatory cytokine production (TNF-α, IL-1β) | N-substituted [4-(trifluoromethyl)-1H-imidazol-1-yl] amides. acs.org |
| Neutrophil Activation | Inhibition of leukotriene B4 production and Ca2+ influx | Imidazole antimycotics (e.g., ketoconazole). researchgate.net |
Modulation of Specific Enzymes (e.g., Insulin-Degrading Enzyme)
The imidazole ring is a versatile pharmacophore capable of interacting with a wide range of enzymes, leading to either inhibition or modulation of their activity. The nitrogen atoms in the ring can act as hydrogen bond donors or acceptors, and as ligands for metal ions in enzyme active sites, making imidazole derivatives effective enzyme inhibitors. nih.govnih.gov
Studies have shown that various imidazole derivatives can inhibit microsomal enzymes, which are a superfamily of enzymes involved in the metabolism of a vast array of xenobiotics and endogenous compounds. nih.gov This inhibition can have significant implications for drug-drug interactions. Additionally, certain imidazole derivatives have been identified as selective inhibitors of neuronal nitric oxide synthase (nNOS), an enzyme whose over-activity is implicated in neurodegenerative conditions. nih.gov
More recently, research has focused on the inhibition of other key enzymes, such as carbonic anhydrases (CAs). A series of imidazole-derived ethers exhibited potent inhibition profiles against human carbonic anhydrase isoforms I and II (hCA I and hCA II), with IC50 values in the low nanomolar range. acs.org Carbonic anhydrases are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy.
Angiotensin II Receptor Antagonism
A particularly successful application of the imidazole scaffold has been in the development of nonpeptide angiotensin II (AII) receptor antagonists. These compounds are a cornerstone in the treatment of hypertension and congestive heart failure. They act by selectively blocking the AT1 receptor, thereby preventing the vasoconstrictive and aldosterone-secreting effects of angiotensin II. nih.gov
Structure-activity relationship (SAR) studies have been crucial in optimizing the potency and oral bioavailability of these antagonists. The development of N-(biphenylylmethyl)imidazoles, such as losartan (B1675146), was a significant breakthrough. nih.gov Key structural features for high affinity to the AT1 receptor include an acidic group (often a carboxylic acid or a tetrazole ring) on the biphenyl (B1667301) moiety, which is thought to mimic the C-terminal carboxylate of angiotensin II. nih.gov The imidazole ring itself serves as a scaffold, with substituents at various positions influencing potency and pharmacokinetic properties. For example, the alkyl group at the 2-position and the hydroxymethyl group at the 5-position of the imidazole ring in losartan analogues are important for receptor binding. nih.gov Molecular modeling studies suggest that the imidazole ring mimics the His6 residue of the native peptide ligand, angiotensin II. acs.org
Table 5: Key Structural Features of Imidazole-based Angiotensin II Receptor Antagonists
| Structural Feature | Role in Activity | Example |
|---|---|---|
| N-(biphenylylmethyl) group | Provides a key interaction with the AT1 receptor. | Losartan and its analogues. nih.gov |
| Acidic group (e.g., tetrazole) at 2'-position of biphenyl | Mimics the C-terminal carboxylate of AII, essential for high affinity. nih.gov | DuP 753 (Losartan). nih.gov |
| Imidazole ring | Serves as a central scaffold, mimicking the His6 residue of AII. acs.org | Present in all compounds in this class. |
| Substituents on imidazole ring (e.g., butyl, hydroxymethyl) | Modulate receptor binding affinity and oral activity. nih.gov | 2-butyl-4-chloro-5-hydroxymethylimidazole core. |
Design, Synthesis, and Biological Evaluation of Novel Derivatives and Analogues of 2 Methyl 4 4 Amino Phenyl 1h Imidazole
Rational Design Principles for Enhanced Target Selectivity and Potency
The rational design of novel derivatives of 2-Methyl-4-(4-amino-phenyl)-1H-imidazole is fundamentally guided by structure-activity relationship (SAR) studies, which aim to understand how specific chemical modifications influence a compound's interaction with its biological target. A primary principle involves modifying the phenyl and imidazole (B134444) rings to optimize binding affinity and selectivity. Computational docking experiments are frequently employed to predict how analogues will fit into the active site of a target protein, guiding synthetic efforts. nih.gov
Key strategies for enhancing potency and selectivity include:
Targeting Specific Protein-Ligand Interactions: Analysis of target enzyme crystal structures reveals amino acids in close proximity to the bound ligand. For instance, in the design of Indoleamine 2,3-dioxygenase (IDO) inhibitors, the proximity of residues S167 and C129 to the phenyl ring of 4-phenyl-imidazole (4-PI) suggested that introducing substituents at ortho, meta, and para positions could exploit specific interactions. nih.gov Docking studies predicted that hydroxyl groups could form hydrogen bonds with S167, while thiol groups could interact with C129. nih.gov This led to the synthesis of analogues where a 2-hydroxy modification on the phenyl ring resulted in a tenfold increase in potency compared to the parent 4-PI. nih.gov Similarly, in Hedgehog (Hh) signaling pathway inhibitors, the imidazole ring was found to allow for π-π interactions with Phe391 and Trp281, while specific substitutions on the phenyl ring could form hydrogen bonds with residues like Lys395.
Modulating Physicochemical Properties: Modifications are designed to improve properties such as solubility, lipophilicity, and metabolic stability. Single-site fluorination of the phenyl ring is a common strategy to enhance metabolic stability and bioavailability without disrupting molecular recognition at the biological target. acs.org The introduction of heterocyclic groups like piperazine (B1678402) or morpholine (B109124) can affect the solubility of hybrid molecules. nih.gov
Scaffold Hopping and Ring-Opening Strategies: To explore new chemical space and improve binding affinity, a "scaffold-hop" from one heterocyclic core to another (e.g., from a pyrrole (B145914) to an imidazole) can be employed, which can lead to increased biochemical potency. rsc.org A ring-opening strategy, such as modifying a benzimidazole (B57391) to a phenyl imidazole, can reduce rigidity and potentially improve binding affinity by allowing more favorable conformations within the target's binding site. This approach proved successful in developing Hh pathway inhibitors, where phenyl imidazole derivatives exhibited greater potency than their benzimidazole counterparts.
Imidazole Ring Substitution: The nitrogen atoms of the imidazole ring are critical for activity in many cases. For 4-PI based IDO inhibitors, the N-1 nitrogen's binding to the heme iron is crucial, and substitution at this position leads to a loss of activity. nih.gov Conversely, substitution at the N-3 position is tolerated, demonstrating that strategic modification of the imidazole ring itself is a viable design principle. nih.gov
Through these principles, researchers systematically alter the core structure to build a comprehensive understanding of the SAR, leading to the development of analogues with significantly improved potency and selectivity for their intended biological targets.
Synthetic Strategies for Building Diverse Analogue Libraries
The construction of diverse libraries of this compound analogues relies on a range of established and modern synthetic methodologies. These strategies are designed to be efficient and versatile, allowing for the systematic variation of substituents at multiple positions on the imidazole and phenyl rings.
A foundational approach is the de novo synthesis of the imidazole ring. One of the most precedented protocols involves the reaction of an α-bromo-ketone (e.g., 2-bromo-(4-fluorophenyl)ethanone) with formamide (B127407) at elevated temperatures. nih.gov This method provides a straightforward route to the core 4-phenyl-imidazole scaffold, which can then be further functionalized. nih.gov
For modifying the phenyl portion of the molecule, Suzuki coupling reactions are frequently employed. This palladium-catalyzed cross-coupling allows for the synthesis of various thioether-substituted phenyl derivatives by reacting a bromo-imidazole with an appropriate phenylboronic acid. nih.gov
More advanced, one-pot multi-component reactions are also utilized for their efficiency. The van Leusen imidazole synthesis, for example, is a powerful strategy that constructs the imidazole ring through a [3 + 2] cycloaddition between an aldimine and tosylmethylisocyanide (TosMIC). scispace.com Modern techniques such as microwave irradiation and ultrasonic irradiation are also applied to accelerate reaction times, reduce costs, and improve yields, often under solvent-free conditions. biomedpharmajournal.org
Incorporation of Varied Heterocyclic and Aliphatic Functional Groups
To explore a wider chemical space and modulate the pharmacological properties of the lead compound, various functional groups are incorporated into the core structure.
Heterocyclic Groups: Different heterocyclic rings are commonly introduced, often by linking them to the core scaffold. For instance, imidazole-piperazine hybrids can be synthesized through nucleophilic reactions, where the piperazine moiety is introduced to influence solubility and provide a vector for further modification. nih.govnih.gov Other heterocycles, such as 1,2,4-oxadiazoles and 1,3,4-thiadiazoles, have been successfully integrated to create novel hybrid molecules with potential anticancer or antiprotozoal activities. nih.govmdpi.com The synthesis of these complex molecules often involves a multi-step pathway starting from a functionalized imidazole precursor. nih.gov Furthermore, the incorporation of rings like pyrrolidine (B122466) and piperidine (B6355638) into the final structure is a known strategy to enhance properties such as lipophilicity and polarity. nih.gov
Aliphatic Functional Groups: Aliphatic groups are typically introduced to alter steric bulk, lipophilicity, and metabolic stability. N-1 alkylated derivatives of 4-phenyl-imidazoles can be synthesized by first deprotonating the imidazole nitrogen with a strong base like sodium hydride, followed by alkylation with an appropriate alkyl halide. nih.gov This allows for the introduction of various aminoalkyl substituents. nih.gov Similarly, S-alkylation of imidazolethiones is another strategy to introduce aliphatic fragments, creating compounds such as S-ethylthioimidazoles. nih.gov These modifications can significantly influence biological activity; for example, the incorporation of an electron-donating group in the phenyl ring of an S-alkylated molecule was found to increase anticancer activity. nih.gov
Development of Hybrid Molecules and Fused Ring Systems (e.g., Imidazole-(benz)azole, Imidazole-piperazine)
The development of hybrid molecules and fused ring systems represents a key strategy for generating novel chemical entities with potentially enhanced or dual-target activities. This approach involves combining the 2-methyl-4-phenyl-1H-imidazole scaffold with other pharmacologically relevant moieties.
Imidazole-(benz)azole Systems: The structural relationship between phenyl imidazoles and benzimidazoles is often explored in drug design. In the development of Hedgehog signaling pathway inhibitors, a direct comparison was made between benzimidazole derivatives and their phenyl imidazole counterparts. The synthesis of the benzimidazole core involved the reaction of 3-(1H-benzo[d]imidazol-2-yl)-4-chloroaniline with various reagents via amidation. The corresponding phenyl imidazole analogues were created using a different synthetic route involving the condensation of an amidine hydrochloride with 2-bromoacetophenone. This "ring-opening" strategy, which transforms a fused benzimidazole into a more flexible phenyl imidazole, led to enhanced biological activity. Another example is the identification of 2-(4-fluorophenyl)-1H-benzo[d]imidazole as a promising scaffold for GABA-A receptor modulators, highlighting the utility of this fused system. acs.org
Imidazole-piperazine Hybrids: Piperazine is a common linker and functional group in medicinal chemistry, valued for its ability to improve solubility and provide a point of attachment for additional substituents. Novel hybrids integrating imidazole, 1,2,4-oxadiazole, and piperazine moieties have been synthesized in a three-step pathway starting from 5-chloro-4-(p-tolyl)-1H-imidazole-2-carbonitrile. nih.gov These hybrids were evaluated as potent anticancer agents. nih.gov Similarly, imidazole-containing aromatic amides have been synthesized through nucleophilic reactions with piperazines and evaluated for activity against human cancer cell lines. nih.gov These synthetic strategies demonstrate the modular approach of using piperazine to connect the core imidazole scaffold to other chemical fragments.
Comparative Biological Profiling of Designed Analogues
The biological evaluation of newly synthesized analogues is essential to determine the success of the rational design and synthetic strategies. By comparing the in vitro activity of various derivatives, clear structure-activity relationships (SAR) can be established, guiding further optimization. Analogues of the 2-methyl-4-phenyl-1H-imidazole scaffold have been profiled against a range of biological targets, including enzymes and signaling pathways implicated in cancer and other diseases.
For example, a systematic study of 4-phenyl-imidazole (4-PI) derivatives was conducted to develop more potent inhibitors of Indoleamine 2,3-dioxygenase (IDO), a therapeutic target for cancer. nih.gov The inhibitory concentration (IC50) was measured for a series of analogues with substitutions on both the phenyl and imidazole rings. As shown in the table below, modifications to the phenyl ring had a significant impact on potency. The introduction of a hydroxyl group at the 2-position or a thiol group at the 3- or 4-position resulted in an approximately tenfold increase in potency compared to the unsubstituted 4-PI. nih.gov Conversely, substitutions at the N-1 position of the imidazole ring completely abolished inhibitory activity. nih.gov
Table 1: IDO Inhibition by Phenyl-Substituted 4-PI Analogues Data sourced from research on Indoleamine 2,3-dioxygenase inhibitors. nih.gov
In another context, phenyl imidazole analogues were designed as inhibitors of the Hedgehog (Hh) signaling pathway, which is implicated in certain cancers. A ring-opening strategy was employed, comparing phenyl imidazole derivatives to their benzimidazole counterparts. The profiling revealed that the phenyl imidazole derivatives were consistently more potent. The most active compound, analogue 25 , which featured a meta-fluoro benzyloxy group, showed an IC50 value of 0.01 µM, a twofold higher potency than the approved drug vismodegib. This highlights the success of the rational design strategy.
Table 2: Hedgehog Signaling Pathway Inhibition by Phenyl Imidazole Analogues Data sourced from research on Hedgehog signaling pathway inhibitors.
Furthermore, a series of 4-acetylphenylamine-based imidazole derivatives were synthesized and evaluated for their anticancer activity against several human cancer cell lines. nih.gov The results showed that the substitution pattern significantly influenced cytotoxicity. For instance, compound 14 , an imidazolone (B8795221) with a 4-fluorophenyl substituent, was particularly effective against prostate (PPC-1) and glioblastoma (U-87) cell lines, with EC50 values of 3.1 µM and 4.1 µM, respectively. nih.gov In contrast, most tested compounds showed lower activity against the triple-negative breast cancer MDA-MB-231 cell line. nih.gov This differential activity underscores the importance of screening against multiple cell lines to identify selective agents.
Table 3: Anticancer Activity (EC50) of Imidazole Derivatives Data sourced from research on 4-acetylphenylamine-based imidazole derivatives. nih.gov
Collectively, these comparative profiling studies are indispensable for validating design principles and identifying promising lead candidates for further development.
Future Research Directions and Unexplored Avenues for 2 Methyl 4 4 Amino Phenyl 1h Imidazole
Emerging Synthetic Methodologies for Complex Imidazole (B134444) Architectures
While the synthesis of the core 2-Methyl-4-(4-amino-phenyl)-1H-imidazole structure can be achieved through established methods, such as the hydrogenation of its nitro-phenyl precursor, future research will likely focus on more sophisticated and efficient synthetic routes to create complex analogues. prepchem.com Recent advancements in organic synthesis offer a toolkit for building diverse libraries of imidazole-based compounds for screening and development.
Emerging trends in imidazole synthesis include:
Multicomponent Reactions (MCRs) : These reactions, where multiple reactants combine in a single step to form a product containing substantial portions of all reactants, offer a highly efficient route to structurally diverse imidazoles. researchgate.nettubitak.gov.tr Applying MCRs could rapidly generate a variety of derivatives of the title compound with different substituents on the imidazole ring or the phenyl group.
Transition Metal-Catalyzed Synthesis : Modern methods often utilize transition metals like copper and palladium to facilitate the formation of the imidazole ring with high efficiency and selectivity. These catalytic systems can enable the construction of complex imidazole architectures under milder conditions.
Novel Catalytic Systems : Research into new catalysts, such as magnetic nanoparticles (e.g., Fe₃O₄), is paving the way for more environmentally friendly and reusable options in imidazole synthesis. tubitak.gov.trbohrium.com These "green chemistry" approaches aim to reduce the environmental impact of chemical synthesis. nih.gov
Advanced Cyclization Strategies : Innovative protocols, such as the [3 + 2] cyclization of vinyl azides with amidines or acid-catalyzed additions, are continuously being developed to provide regiocontrolled synthesis of substituted imidazoles. rsc.orgacs.org These methods allow for precise control over the substitution pattern on the imidazole ring, which is crucial for structure-activity relationship (SAR) studies. rsc.org
A comparative look at traditional versus modern synthetic strategies highlights the evolution in the field.
| Synthetic Strategy | Description | Key Features | Potential Application for this compound Derivatives |
| Debus-Radziszewski Synthesis | A classic method involving the reaction of a dicarbonyl compound, an aldehyde, and ammonia (B1221849). bohrium.com | Foundational method, versatile for certain substitution patterns. | Synthesizing analogues with varied substituents at the C4 and C5 positions of the imidazole ring. |
| Van Leusen Imidazole Synthesis | Utilizes tosylmethyl isocyanide (TosMIC) reacting with an aldimine. mdpi.com | Good for producing 1,4,5-trisubstituted imidazoles. organic-chemistry.org | Creating derivatives with diverse substitutions at the N1, C4, and C5 positions. |
| Transition Metal-Catalyzed Reactions | Employs catalysts like copper, palladium, or ruthenium to facilitate C-N and C-C bond formation. rsc.org | High efficiency, regioselectivity, and functional group tolerance. rsc.org | Precise synthesis of complex, poly-substituted imidazole architectures. |
| Multicomponent Reactions (MCRs) | One-pot reactions combining three or more starting materials. researchgate.net | High atom economy, operational simplicity, and rapid generation of molecular diversity. | Efficiently building a library of diverse analogues for high-throughput screening. |
Advanced Computational Approaches for Predictive Design and Mechanism Elucidation
Computational chemistry has become an indispensable tool in modern drug discovery and materials science. For this compound, in silico methods can accelerate the design of new derivatives with enhanced properties and provide deep insights into their mechanisms of action.
Key computational approaches include:
Molecular Docking : This technique predicts the preferred orientation of a molecule when bound to a biological target, such as an enzyme or receptor. researchgate.netmdpi.com It can be used to screen virtual libraries of derivatives against known therapeutic targets to identify promising candidates for further investigation. mdpi.com Studies have successfully used docking to predict the inhibitory activity of imidazole derivatives against targets like HIV-1 reverse transcriptase and carbonic anhydrase. mdpi.comnih.gov
Density Functional Theory (DFT) : DFT calculations can elucidate the electronic structure, reactivity, and spectroscopic properties of molecules. researchgate.netresearchgate.net This can help in understanding reaction mechanisms for the synthesis of new derivatives and predicting their reactivity in biological systems. researchgate.net
ADMET Prediction : Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are crucial for a drug candidate's success. Computational models can predict these properties early in the design phase, helping to prioritize compounds with favorable pharmacokinetic profiles and reducing late-stage failures. mdpi.comnih.gov
Quantitative Structure-Activity Relationship (QSAR) : QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com This allows for the predictive design of more potent analogues.
These computational tools can guide the synthesis of novel compounds, minimizing trial-and-error experimentation and focusing resources on molecules with the highest probability of success.
Identification of Novel Biological Targets and Therapeutic Applications
The imidazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a vast array of pharmacological activities. ijpsjournal.comnih.govresearchgate.net The specific structure of this compound suggests several promising avenues for therapeutic exploration.
Potential therapeutic areas for investigation include:
Anticancer Activity : Numerous imidazole-based compounds have been investigated as anticancer agents. nih.govpsu.edu They can act through various mechanisms, such as inhibiting kinases, disrupting tubulin polymerization, or inhibiting topoisomerase II. nih.govnih.gov The amino-phenyl group on the target molecule could be a key feature for interaction with specific biological targets in cancer cells.
Antimicrobial and Antifungal Agents : The imidazole ring is a core component of several successful antifungal drugs (e.g., ketoconazole) and has been explored for antibacterial properties. ijpsjournal.com New derivatives could be developed to combat drug-resistant strains of bacteria and fungi.
Anti-inflammatory Activity : Imidazole derivatives have shown potential as anti-inflammatory agents, for instance, through the inhibition of the COX-2 enzyme. nih.govnih.gov
Antiviral Properties : Certain imidazole compounds have been identified as potential antiviral agents, including against HIV by inhibiting the reverse transcriptase enzyme. mdpi.com
Future research should involve screening this compound and a library of its rationally designed derivatives against a wide panel of biological targets to uncover novel therapeutic applications.
| Potential Therapeutic Area | Potential Biological Targets | Rationale Based on Imidazole Chemistry |
| Oncology | Protein kinases, Tubulin, Topoisomerase, Carbonic Anhydrase IX/XII nih.govnih.gov | Imidazole's electron-rich nature allows it to bind to enzyme active sites. researchgate.netnih.gov |
| Infectious Diseases | Fungal Ergosterol (B1671047) Synthesis, Bacterial DNA/Protein Kinases nih.gov | The core scaffold is present in established antifungal medications. |
| Inflammation | Cyclooxygenase-2 (COX-2) nih.gov | Imidazole derivatives can inhibit key enzymes in inflammatory pathways. nih.gov |
| Virology | HIV Reverse Transcriptase mdpi.com | The scaffold can be designed to fit into the active sites of viral enzymes. mdpi.com |
Integration of Omics Data for Systems-Level Understanding of Biological Effects
To move beyond a single-target approach, future research can leverage "omics" technologies (e.g., proteomics, metabolomics, transcriptomics) to gain a comprehensive, systems-level understanding of how this compound affects biological systems. This approach can reveal not only the primary target of a compound but also its off-target effects and broader impact on cellular pathways.
Proteomics can identify changes in protein expression levels in cells or tissues upon treatment with the compound, helping to elucidate its mechanism of action and identify potential biomarkers of efficacy or toxicity.
Metabolomics analyzes the global metabolic profile, revealing how the compound alters cellular metabolism. This can provide insights into the functional consequences of target engagement.
Transcriptomics studies how the compound affects gene expression, offering a broad view of the cellular response to the molecule.
Addressing Current Research Challenges and Limitations in Imidazole Chemistry
Despite significant progress, challenges remain in the field of imidazole chemistry that are relevant to the future study of this compound.
Key challenges include:
Complexity and Selectivity : The synthesis of complex, poly-substituted imidazole derivatives with precise control over regioselectivity (the placement of substituents on the ring) and stereoselectivity remains a significant challenge. rsc.org
Sustainability : Developing more environmentally friendly ("green") synthetic methods that use less hazardous reagents, reduce waste, and employ renewable resources is an ongoing goal.
Understanding Biological Mechanisms : While many imidazole derivatives show promising biological activity, a deep understanding of their precise mechanisms of action, target engagement, and potential for off-target effects is often lacking.
Drug Resistance : For applications in oncology and infectious diseases, overcoming acquired or intrinsic drug resistance is a major hurdle that requires the continuous development of novel compounds with different mechanisms of action. nih.gov
Future research will need to address these limitations through the development of more sophisticated synthetic methods, the application of advanced analytical and computational techniques, and a commitment to sustainable chemical practices. Overcoming these challenges will be crucial to fully unlock the therapeutic potential of this compound and other complex imidazole architectures.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis yield of 2-Methyl-4-(4-amino-phenyl)-1H-imidazole?
- Methodological Approach :
-
Reaction Conditions : Adjust temperature gradients (e.g., 60–120°C) to balance reaction rate and byproduct formation. Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of aromatic intermediates, while non-polar solvents (e.g., toluene) may improve selectivity .
-
Catalysts : Use Lewis acids (e.g., ZnCl₂) or transition-metal catalysts to accelerate cyclization steps common in imidazole synthesis .
-
Purification : Column chromatography with silica gel or recrystallization in ethanol/water mixtures improves purity. Monitor yield and purity via TLC and HPLC .
Parameter Optimization Strategy Key References Solvent DMF for polar intermediates Temperature 80–100°C for controlled kinetics Catalyst ZnCl₂ for cyclization efficiency
Q. What spectroscopic and analytical techniques are recommended for characterizing this compound?
- Structural Confirmation :
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions on the imidazole ring and aromatic protons (e.g., δ 7.2–8.1 ppm for aryl groups) .
- IR Spectroscopy : Identify N-H stretches (~3400 cm⁻¹) and C=N/C-C vibrations (1600–1500 cm⁻¹) .
- Purity Analysis :
- Elemental Analysis : Compare experimental C/H/N ratios with theoretical values to validate stoichiometry .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks using SHELX software for refinement .
Advanced Research Questions
Q. How can structural modifications enhance the pharmacokinetic properties of this compound?
- Strategies :
- Substituent Engineering : Introduce electron-withdrawing groups (e.g., -F, -NO₂) at the 4-amino-phenyl position to modulate lipophilicity and metabolic stability .
- Pro-drug Design : Conjugate with ester or amide moieties to improve solubility and bioavailability .
- Validation :
- In Vitro Assays : Measure permeability via Caco-2 cell monolayers and metabolic stability in liver microsomes .
Q. What methodologies resolve contradictions between computational predictions and experimental bioactivity data?
- Approach :
- Replicate Experiments : Verify biological assays (e.g., enzyme inhibition IC₅₀) under standardized conditions (pH, temperature) to rule out variability .
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model ligand-receptor interactions. Compare binding poses with crystallographic data (e.g., PDB ID 3N85) .
- Case Study :
- Discrepancies in p38 MAP kinase inhibition (predicted vs. observed) may arise from protonation states of the imidazole ring; adjust computational parameters to match physiological pH .
Q. How do hydrogen-bonding patterns influence crystallographic stability, and how are they analyzed?
- Analysis Framework :
- Graph Set Theory : Classify hydrogen bonds (e.g., D, S motifs) to identify supramolecular synthons using Mercury software .
- Thermal Stability : Correlate melting points (DSC/TGA) with hydrogen-bond density in crystal lattices .
- Example :
- Imidazole N-H···N hydrogen bonds (2.8–3.0 Å) form robust 1D chains, enhancing thermal stability up to 200°C in related derivatives .
Data Contradiction Analysis
Q. Why do some studies report conflicting antibacterial activity for structurally similar imidazoles?
- Root Causes :
- Strain Variability : Differences in bacterial efflux pump expression (e.g., Gram-negative vs. Gram-positive) .
- Assay Conditions : Varying inoculum sizes or nutrient media (e.g., Mueller-Hinton vs. LB broth) alter MIC values .
- Resolution :
- Standardized Protocols : Follow CLSI guidelines for antimicrobial susceptibility testing .
- Structure-Activity Relationship (SAR) : Quantify electronic effects (Hammett σ values) of substituents on bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
